2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1156978-11-8
VCID: VC3175885
InChI: InChI=1S/C13H16FNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2
SMILES: C1CN(CCC1O)C(=O)CC2=CC=CC=C2F
Molecular Formula: C13H16FNO2
Molecular Weight: 237.27 g/mol

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one

CAS No.: 1156978-11-8

Cat. No.: VC3175885

Molecular Formula: C13H16FNO2

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one - 1156978-11-8

Specification

CAS No. 1156978-11-8
Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
IUPAC Name 2-(2-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone
Standard InChI InChI=1S/C13H16FNO2/c14-12-4-2-1-3-10(12)9-13(17)15-7-5-11(16)6-8-15/h1-4,11,16H,5-9H2
Standard InChI Key WFJXGEJRTOEZNV-UHFFFAOYSA-N
SMILES C1CN(CCC1O)C(=O)CC2=CC=CC=C2F
Canonical SMILES C1CN(CCC1O)C(=O)CC2=CC=CC=C2F

Introduction

Synthesis and Preparation

The synthesis of 2-(2-Fluorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one likely involves a reaction between a suitable fluorophenyl derivative and a hydroxypiperidine compound. Common methods for synthesizing similar compounds include nucleophilic substitution reactions or condensation reactions.

Potential Biological Activities

Compounds with similar structures have shown various biological activities, including anticonvulsant, antimicrobial, and anticancer properties. The presence of a fluorophenyl group may enhance lipophilicity, potentially improving bioavailability and membrane permeability.

Potential ActivityMechanism/Target
AnticonvulsantModulation of neurotransmitter activity
AntimicrobialInterference with microbial cell wall synthesis
AnticancerInhibition of cell proliferation pathways

Related Compounds and Their Applications

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one is a related compound with a similar structure, featuring a chlorophenyl and fluorophenyl group attached to a hydroxypiperidine moiety. It is associated with complex pharmacological profiles, potentially useful in neurological disorders .

  • (4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanone compounds are used in therapeutic applications, including the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome and CNS disorders .

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